ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate
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Description
Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
The synthesis of pyrrole derivatives involves various tactical approaches . For instance, ethyl-3-(allylamino)-3-phenylacrylate was treated with a palladium catalyst under mild conditions in the presence of molecular oxygen as the terminal oxidant, to form ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate .Molecular Structure Analysis
The molecular formula of ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is C10H13NO3 . It has a molecular weight of 195.215 Da .Physical And Chemical Properties Analysis
Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate has a molecular weight of 195.215 Da . It has a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 4 .Safety And Hazards
Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is considered an irritant . It has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Pyrrole derivatives, including ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate, are considered a potential source of biologically active compounds . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
properties
IUPAC Name |
ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(13)9-6(2)7(3)11-8(9)5-12/h5,11H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXBDAUTFPZBAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate |
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